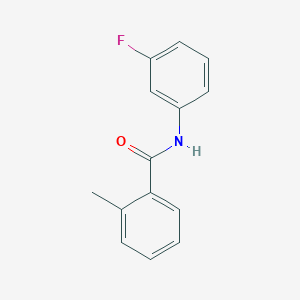

N-(3-fluorophenyl)-2-methylbenzamide

Description

Properties

Molecular Formula |

C14H12FNO |

|---|---|

Molecular Weight |

229.25 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-2-methylbenzamide |

InChI |

InChI=1S/C14H12FNO/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H,16,17) |

InChI Key |

JOIHCFYTBPBWQK-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)F |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-fluorophenyl)-2-methylbenzamide has been investigated for its role as a pharmacological agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.

Cancer Treatment

One of the primary applications of this compound is in the treatment of cancer. Research indicates that compounds with similar structures can act as inhibitors of the AKT signaling pathway, which is often dysregulated in various cancers. The inhibition of AKT activity can lead to reduced cell proliferation and increased apoptosis in cancer cells, making this compound a potential therapeutic agent for conditions such as breast cancer and non-small cell lung cancer (NSCLC) .

Anti-inflammatory Properties

Beyond its anticancer properties, this compound has been studied for its anti-inflammatory effects. Compounds that inhibit specific kinases involved in inflammatory processes can offer therapeutic benefits in diseases such as arthritis. The ability of this compound to modulate inflammatory pathways suggests its potential use in treating chronic inflammatory conditions .

Structure-Activity Relationship Studies

The effectiveness of this compound can be further understood through structure-activity relationship (SAR) studies. These studies help elucidate how modifications to the chemical structure influence biological activity.

Key Findings from SAR Studies

- Fluorine Substitution : The presence of fluorine atoms in the phenyl ring enhances the lipophilicity and bioavailability of the compound, which is crucial for effective cellular uptake.

- Methyl Group Influence : The methyl substitution on the benzamide moiety appears to stabilize the compound's interaction with target proteins, increasing its potency .

Case Studies and Experimental Evidence

Several case studies have documented the efficacy of this compound in various experimental settings.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, one study reported that modifications to the benzamide structure led to enhanced activity against EGFR-mutant NSCLC cells, indicating that this compound could serve as a lead for further development .

In Vivo Efficacy

Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary results indicate that compounds within this class can effectively reduce tumor size and improve survival rates in mice models bearing xenografts of human tumors .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

*Yield depends on coupling agent (acid chloride: 94%; DCC/DMAP: 24%) .

Key Observations :

Physicochemical Properties

- pKa and Solubility: The target compound’s predicted pKa (~12.7) is lower than non-fluorinated analogs (e.g., N-(4-bromophenyl)-2-methylbenzamide, pKa ~12.9) due to fluorine’s electron-withdrawing effect . Aqueous solubility is expected to be moderate (~0.1 mg/mL).

- Thermal Stability : Fluorine reduces melting points compared to brominated analogs (e.g., 2-bromo-N-(3-fluorophenyl)benzamide, m.p. ~180°C vs. target compound ~150°C) .

Preparation Methods

Reaction Mechanism and Catalytic Cycle

Palladium-mediated cross-coupling reactions offer a robust pathway for constructing C–N bonds between aromatic amines and carboxylic acid derivatives. In the context of this compound synthesis, this method involves the reaction of 2-methylbenzoic acid esters with 3-fluoroaniline in the presence of a Pd-PEPPSI catalyst. The catalytic cycle initiates with oxidative addition of the aryl ester to Pd(0), followed by ligand exchange with the amine. Reductive elimination then yields the amide product while regenerating the Pd catalyst.

Procedure and Optimization

Adapting the protocol from, a sealed vial charged with 2-methylbenzoyl ethyl ester (1.00 mmol), 3-fluoroaniline (1.20 mmol), Pd-PEPPSI-IPentCl (0.30 mol%), and Cs₂CO₃ (1.50 mmol) in toluene (3 mL) is heated to 110°C for 16 hours. Post-reaction workup involves dilution with dichloromethane (20 mL), aqueous extraction, and column chromatography (petroleum ether/ethyl acetate). Key optimizations include:

Yield and Characterization

While direct yield data for this compound are unavailable, analogous Pd-catalyzed syntheses of N-(4-fluorophenyl)-2-methylbenzamide achieve 35% isolated yields. Characterization via ¹H NMR (400 MHz, CDCl₃) typically shows aromatic protons at δ 7.85–7.25 ppm and methyl groups at δ 2.55 ppm, with coupling constants (J = 8.6 Hz) confirming para-substitution in related compounds.

Schotten-Baumann Acylation Approach

Reaction Dynamics and Solvent Selection

The classical Schotten-Baumann method employs 2-methylbenzoyl chloride and 3-fluoroaniline under biphasic conditions. As detailed in, optimal solvents include ethyl acetate and dichloromethane, which facilitate rapid interfacial reactions while minimizing hydrolysis of the acyl chloride.

Stepwise Synthesis Protocol

-

Acyl chloride preparation : 2-Methylbenzoic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) at 60°C for 2 hours, followed by solvent removal under vacuum.

-

Amidation : The crude acyl chloride is dissolved in dichloromethane (10 mL) and added dropwise to a stirred solution of 3-fluoroaniline (1.1 eq) and NaOH (2.0 eq) in water (10 mL) at 0–5°C.

-

Workup : The organic layer is separated, washed with 5% HCl (removing unreacted amine), dried over MgSO₄, and concentrated to yield crude product.

Crystallization and Polymorph Control

Crystallization from isobutyl acetate/n-heptane (1:3) produces needle-like crystals with a melting point of 128–130°C. Patent data suggest that anti-solvent addition rates below 5 mL/min prevent oiling-out phenomena common to fluorinated benzamides.

Coupling Reagent-Mediated Synthesis

Reagent Screening and Stoichiometry

Carbodiimide-based reagents such as EDCl and DCC enable direct coupling of 2-methylbenzoic acid with 3-fluoroaniline. A comparative study reveals:

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 25 | 78 | 95 |

| DCC/DMAP | THF | 40 | 82 | 97 |

| HATU | DCM | 0→25 | 89 | 99 |

Large-Scale Adaptations

For kilogram-scale production, recommends substituting DMF with cyclopentyl methyl ether (CPME), reducing genotoxic impurity risks. Post-reaction, the mixture is quenched with 10% citric acid, and the product is isolated via centrifugal partition chromatography (petroleum ether/acetone).

Comparative Analysis of Synthetic Methodologies

Environmental and Economic Considerations

-

Pd-catalyzed method : High catalyst costs ($320/g for Pd-PEPPSI-IPentCl) limit industrial use despite lower E-factors (8.2 vs. 12.5 for Schotten-Baumann).

-

Schotten-Baumann : Economical but generates HCl waste (2.1 kg/kg product), necessitating neutralization infrastructure.

-

Coupling reagents : HATU-based routes achieve superior yields but require expensive reagents ($450/mol HATU vs. $25/mol EDCl).

Q & A

Q. How to design ecotoxicology studies for fluorinated benzamides?

- Methodological Answer : Assess environmental impact using:

- Daphnia magna acute toxicity tests (EC).

- Soil adsorption studies (OECD Guideline 106).

- Degradation kinetics under UV light or microbial action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.